molecular formula C20H22BrNO4S B2506787 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid CAS No. 1172471-11-2

1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid

Cat. No.: B2506787
CAS No.: 1172471-11-2
M. Wt: 452.36
InChI Key: DJTGGPRPMGMSQQ-UHFFFAOYSA-N
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Description

1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with benzenesulfonyl and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Benzenesulfonyl Group: This step involves sulfonylation, where a benzenesulfonyl chloride reacts with the piperidine derivative under basic conditions.

    Attachment of the Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts alkylation or similar reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles like amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be studied for their potential biological activity, including interactions with enzymes or receptors.

Medicine

Pharmacologically, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for manufacturing other chemical products.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid would depend on its specific interactions with biological targets. Typically, such compounds might interact with proteins, enzymes, or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid
  • 1-(benzenesulfonyl)-4-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxylic acid

Uniqueness

The presence of the bromophenyl group distinguishes this compound from its analogs, potentially leading to different chemical reactivity and biological activity.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO4S/c21-17-8-6-16(7-9-17)10-11-20(19(23)24)12-14-22(15-13-20)27(25,26)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTGGPRPMGMSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCC2=CC=C(C=C2)Br)C(=O)O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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